2-(4-methyl-2-thiazolyl)-Benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S2/c1-7-6-14-10(12-7)11-13-8-4-2-3-5-9(8)15-11/h2-6H,1H3 |
InChI Key |
HSKPCPQLOWIWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Methyl 2 Thiazolyl Benzothiazole and Its Analogues
Established Synthetic Pathways for the Benzothiazole (B30560) and Thiazole (B1198619) Moieties
The creation of the benzothiazole and thiazole scaffolds can be achieved through a variety of classical and modern synthetic methods. These approaches range from traditional condensation reactions to more contemporary multi-component strategies that offer increased efficiency.
Classical Condensation and Cyclization Reactions for Thiazole Ring Formation
The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical methods being widely employed. The most prominent of these is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org The mechanism commences with an SN2 reaction where the sulfur from the thioamide attacks the α-carbon of the haloketone. youtube.com This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.comyoutube.com
Other notable classical syntheses include:
Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com
Tcherniac's Synthesis : This approach yields 2-substituted thiazoles from the hydrolysis of α-thiocyanoketones. pharmaguideline.com
These methods provide versatile pathways to a wide array of substituted thiazoles, forming the basis for more complex molecular constructions.
Table 1: Overview of Classical Thiazole Syntheses
| Synthesis Name | Reactants | Product Type | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | synarchive.comchemhelpasap.comwikipedia.org |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | pharmaguideline.com |
| Tcherniac's Synthesis | α-Thiocyanoketone | 2-Substituted Thiazoles | pharmaguideline.com |
Approaches for Benzothiazole Ring Closure
The synthesis of the benzothiazole ring system is most commonly achieved through the cyclization of ortho-substituted anilines. The primary and most versatile method involves the condensation of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds. ijper.orgmdpi.com Depending on the reaction partner, a diverse range of 2-substituted benzothiazoles can be prepared. ijper.orgbohrium.com
Key condensation partners for 2-aminothiophenol include:
Aldehydes and Ketones : Reaction with aldehydes or ketones, often under oxidative conditions, leads to the formation of 2-alkyl or 2-aryl substituted benzothiazoles. mdpi.combohrium.comorganic-chemistry.org
Carboxylic Acids and Derivatives : Condensation with carboxylic acids, acyl chlorides, or esters is a direct route to 2-substituted benzothiazoles. ijper.orgbohrium.com These reactions may require catalysts or dehydrating agents.
Nitriles : The reaction with nitriles can also yield 2-substituted benzothiazoles. ekb.eg
Another classical approach is the Jacobson-Hugershoff synthesis , which involves the cyclization of N-arylthioamides (thiobenzanilides), typically induced by an oxidizing agent. ijper.org Modern advancements in this area focus on developing greener and more efficient protocols, utilizing catalysts like copper or iodine, or employing metal-free and solvent-free conditions to improve yields and sustainability. mdpi.combohrium.comorganic-chemistry.org
Table 2: Common Methods for Benzothiazole Ring Closure
| Method | Key Precursor | Reactant Partner | Product Feature | Reference |
|---|---|---|---|---|
| Condensation | 2-Aminothiophenol | Aldehydes, Ketones | 2-Alkyl/Aryl-benzothiazoles | mdpi.combohrium.com |
| Condensation | 2-Aminothiophenol | Carboxylic Acids, Acyl Chlorides | 2-Substituted-benzothiazoles | ijper.orgbohrium.com |
| Jacobson-Hugershoff Synthesis | N-Arylthioamide | (Intramolecular cyclization) | 2-Substituted-benzothiazoles | ijper.org |
Multi-component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex heterocyclic scaffolds in a single step, adhering to the principles of atom economy and green chemistry. ijper.orgnih.gov These reactions combine three or more starting materials in a one-pot procedure to form the desired product, which incorporates portions of all reactants. nih.gov
For thiazole synthesis, MCRs have been developed that utilize a variety of starting materials. One such approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst to produce highly substituted thiazoles in good yields. nih.goveurekaselect.com Another example is a four-component reaction of ketones, aldehydes, an ammonium (B1175870) salt (as the nitrogen source), and elemental sulfur. nih.gov
Similarly, MCRs can be applied to the synthesis of benzothiazoles. A notable example is the three-component reaction between o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as the carbon source, solvent, and oxidant to yield 2-unsubstituted benzothiazoles. organic-chemistry.org The operational simplicity and efficiency of MCRs make them an attractive alternative to traditional multi-step syntheses. nih.gov
Targeted Synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole (B1148902)
The specific synthesis of this compound requires a strategy that first builds the necessary precursors for each heterocyclic ring and then employs an effective method to link them.
Precursor Synthesis and Intermediate Derivatization
The logical approach to synthesizing the target molecule involves preparing functionalized versions of both the benzothiazole and the 4-methylthiazole (B1212942) rings, which can then be coupled.
Benzothiazole Precursors : The synthesis would typically start with 2-aminothiophenol. ijper.orgmdpi.com To prepare it for coupling, it could be converted into a derivative such as 2-halobenzothiazole (e.g., 2-bromobenzothiazole) or benzothiazole-2-carbothioamide . The latter can be synthesized from 2-aminobenzothiazole (B30445).
4-Methylthiazole Precursors : The 4-methylthiazole moiety is readily accessible via the Hantzsch synthesis, using chloroacetone and thioacetamide as starting materials. wikipedia.org For subsequent coupling, this core can be functionalized to create intermediates like 2-amino-4-methylthiazole (from thiourea (B124793) and chloroacetone) or 2-bromo-4-methylthiazole .
These intermediates are designed to have reactive sites that facilitate the formation of the crucial bond between the two heterocyclic systems.
Coupling Strategies for Benzothiazole-Thiazole Linkage
The final and key step in the synthesis is the formation of the C-C bond between the C2 position of the benzothiazole ring and the C2 position of the thiazole ring. Several modern organic chemistry techniques are suitable for this transformation.
Metal-Catalyzed Cross-Coupling : Palladium-catalyzed cross-coupling reactions are a powerful tool for linking heteroaromatic rings. researchgate.net For instance, a Suzuki coupling could be performed between a 2-halobenzothiazole and a 4-methylthiazole-2-boronic acid derivative. Similarly, Stille or Negishi couplings are also viable options.
Direct C-H Arylation : An increasingly popular and more atom-economical approach is direct C-H arylation. organic-chemistry.org This method could involve the palladium-catalyzed reaction of a 2-halobenzothiazole directly with 4-methylthiazole , functionalizing the C-H bond at the C2 position of the thiazole. researchgate.net
Condensation/Cyclization Strategy : An alternative route involves building one ring onto the other. For example, benzothiazole-2-carbothioamide could be reacted with chloroacetone in a Hantzsch-type cyclization to directly form the this compound product. This convergent approach can be highly efficient.
The choice of strategy depends on the availability of starting materials, desired yield, and reaction conditions. These coupling methods provide a versatile toolkit for the targeted synthesis of this compound and its analogues. researchgate.netnih.govnih.gov
Functionalization and Derivatization Strategies for this compound Analogues
The ability to selectively modify the core structure of benzothiazole-thiazole systems is essential for tuning their properties. Functionalization strategies often target the distinct reactive sites on both the benzothiazole and thiazole rings.
Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex heterocyclic derivatives. For analogues of this compound, reactions can be directed to specific positions on either the benzothiazole or the thiazole ring.
One established method involves the cyclocondensation of 2-aminobenzenethiol with 2-[bis(methylthio)methylene]malononitrile to yield 2-(benzo[d]thiazol-2-yl)malononitrile. researchgate.net This intermediate can then be treated with phosphorus pentasulfide, which regioselectively converts one of the nitrile groups into a thioamide. researchgate.net This thioamide derivative serves as a key precursor for building a new thiazole ring. Its subsequent reaction with various α-bromocarbonyl compounds, following the Hantzsch thiazole synthesis, leads to the formation of new 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles in a regioselective manner. researchgate.net
For the benzothiazole ring itself, direct C-H functionalization presents a modern and efficient strategy. While research on the specific target molecule is limited, studies on related scaffolds like 2,1,3-benzothiadiazole (B189464) (BTD) demonstrate the potential of this approach. Regioselective iridium-catalyzed C-H borylation can create versatile 5-boryl or 4,6-diboryl BTD building blocks, allowing for subsequent functionalization at various positions of the benzenoid ring. nih.gov Such strategies could potentially be adapted for the benzothiazole moiety in analogues, enabling precise control over substitution patterns.
Post-synthetic modification allows for the diversification of a core molecular scaffold after its initial construction. A key area of investigation for related heterocyclic systems is the tuning of alkyl side chains, which can significantly influence the molecule's physical and electronic properties. nih.govnankai.edu.cn
In studies on non-fused thiazolothiazole-based small-molecule acceptors used in organic solar cells, the length of branched alkyl side chains on the thiophene (B33073) bridge was modified. nih.gov Shortening the alkyl chain from 2-hexyldecyl to 2-butyloctyl or 2-ethylhexyl resulted in molecules with stronger aggregation and higher absorption coefficients. nih.gov However, this modification also led to a sharp decrease in solubility, which necessitated adjustments in device fabrication processes. nih.gov
Similarly, in another class of small-molecule donors for solar cells, the length of the alkyl chain on a thiazole side group was systematically varied (e.g., 2-butyloctyl, 2-hexyldecyl, 2-octyldecyl). nankai.edu.cn This side-chain engineering had a minimal impact on the molecules' light absorption and energy levels but significantly affected their crystallinity. nankai.edu.cn These findings underscore that modifying side-chain length is a powerful tool for fine-tuning the solid-state properties of benzothiazole-thiazole analogues.
Creating hybrid molecules by linking the benzothiazole-thiazole scaffold to other chemical moieties is a common strategy to develop compounds with novel functionalities. These hybrids often combine the distinct properties of each component.
Benzothiazole-Thiazolidinone Hybrids: Novel hybrids incorporating a thiazolidine-2,4-dione ring have been synthesized. nih.gov In one approach, 2-aminobenzothiazole derivatives are used as starting materials to create complex molecules evaluated as potential inhibitors of the FOXM1 transcription factor. nih.gov Another synthetic route involves linking the benzothiazole moiety to thiazolidinone derivatives via an acetamide (B32628) linker to create potential VEGFR-2 inhibitors. nih.gov
Benzothiazole-Amino Acid and Peptide Hybrids: The combination of benzothiazole scaffolds with amino acids and peptides is of significant interest. An efficient solid-phase synthesis method has been developed for creating C-terminal modified amino acids and peptides with 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl groups, ensuring high chiral purity. nih.gov
Benzothiazole-Triazole Hybrids: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is used to create benzothiazole-triazole hybrids. A 2-(4-hydroxyphenyl)benzothiazole can be reacted with propargyl bromide to introduce an alkyne group. This functionalized benzothiazole then readily reacts with various azides to form hybrid molecules containing a triazole linker. mdpi.com
The table below summarizes various strategies for synthesizing hybrid compounds based on the benzothiazole core.
| Hybrid Type | Synthetic Strategy | Key Reagents/Intermediates | Reference |
| Benzothiazole-Thiazolidinone | Multistep synthesis involving cyclocondensation and subsequent coupling. | 2-aminobenzenethiol, substituted anilines, thiazolidine-2,4-dione derivatives. | nih.gov |
| Benzothiazole-Pyridine/Furan | Reaction of a benzothiazole with an active methylene (B1212753) group with malononitrile (B47326) or oxobutanoate derivatives. | Benzothiazol-2-ylacetonitrile, 2-(2,4-dimethoxybenzylidene)malononitrile. | mdpi.com |
| Benzothiazole-Peptide | Solid-phase synthesis (SPS). | Resin-bound amino acids, 2-aminobenzenethiol derivatives. | nih.gov |
| Benzothiazole-Triazole | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). | 2-(4-propargyloxyphenyl)benzothiazole, various organic azides. | mdpi.com |
Green Chemistry Principles and Sustainable Synthetic Approaches
The integration of green chemistry principles into the synthesis of benzothiazoles and their analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using milder reaction conditions. bohrium.commdpi.com
Alternative Solvents and Catalysts: A significant focus of green synthetic approaches is the replacement of traditional, often halogenated, solvents with more environmentally benign alternatives. mdpi.com An approach for preparing 2-substituted benzothiazoles uses N-halosuccinimides and quaternary ammonium halides in 1,2-dimethoxyethane (B42094) (DME) under mild conditions, avoiding the need for metal catalysts, heat, or corrosive reagents. mdpi.com Water has also been successfully used as a solvent for the one-step synthesis of benzothiazole-2-thiols from 2-aminothiophenols. rsc.org
Energy-Efficient Methods: Ultrasound irradiation has been employed as a green technique to promote the one-pot synthesis of benzo mdpi.comrsc.orgthiazolo[3,2-a]pyrimidine analogues from 2-aminobenzothiazole in ethanol (B145695), using ammonium acetate (B1210297) as a catalyst. bohrium.com This method often leads to higher yields and shorter reaction times compared to conventional heating.
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that eliminate the need for transition metal catalysts is a key goal of green chemistry. Catalyst-free electrochemical synthesis and aerobic visible-light photoredox synthesis are modern methods reported for the cyclization of thioamides to form benzothiazoles. bohrium.com These methods reduce the risk of heavy metal contamination in the final products.
The following table highlights several green synthetic approaches for benzothiazole derivatives.
| Green Approach | Key Features | Catalyst/Conditions | Advantages | Reference |
| Metal-Free Synthesis | Avoids metal catalysts and corrosive reagents. | N-bromosuccinimide (NBS)/Bu₄NBr in DME. | Environmentally benign, mild conditions. | mdpi.com |
| Aqueous Synthesis | Uses water as the solvent. | Tetramethylthiuram disulfide (TMTD) in water. | Metal/ligand-free, excellent yields, short reaction times. | rsc.org |
| Ultrasound Irradiation | Energy-efficient one-pot fusion reaction. | Ammonium acetate in ethanol under ultrasound. | High efficiency, reduced reaction time. | bohrium.com |
| Biocatalysis | Use of enzymes as catalysts. | Commercial laccase. | Green and efficient method for condensation reactions. | mdpi.com |
| Photoredox Synthesis | Uses visible light to drive the reaction. | Aerobic, visible-light conditions. | Catalyst-free cyclization of thioamides. | bohrium.com |
Advanced Spectroscopic and Structural Elucidation of 2 4 Methyl 2 Thiazolyl Benzothiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 2-(4-methyl-2-thiazolyl)-Benzothiazole (B1148902) is expected to show distinct signals corresponding to the protons on both the benzothiazole (B30560) and thiazole (B1198619) rings. The benzothiazole moiety features four aromatic protons (H-4, H-5, H-6, and H-7) which typically appear in the downfield region of the spectrum, from approximately 7.3 to 8.1 ppm. The protons at the H-4 and H-7 positions are expected to appear as doublets due to coupling with their single ortho neighbors, while the H-5 and H-6 protons would likely present as triplets (or more complex multiplets) from coupling to their two adjacent protons.
The thiazole ring contains one aromatic proton (H-5') and a methyl group. The H-5' proton is anticipated to resonate as a singlet, likely around 7.2 to 7.5 ppm. The methyl group (CH₃) protons at the C-4' position are expected to produce a characteristic singlet in the upfield region, typically between 2.5 and 2.8 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H-7 (Benzothiazole) | ~8.0 - 8.1 | Doublet (d) |
| H-4 (Benzothiazole) | ~7.9 - 8.0 | Doublet (d) |
| H-5 (Benzothiazole) | ~7.4 - 7.6 | Triplet (t) |
| H-6 (Benzothiazole) | ~7.3 - 7.5 | Triplet (t) |
| H-5' (Thiazole) | ~7.2 - 7.5 | Singlet (s) |
| -CH₃ (Thiazole) | ~2.5 - 2.8 | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected, as the molecule lacks symmetry. The carbons of the benzothiazole ring system typically resonate between 120 and 155 ppm, with the C-2 carbon, which is bonded to the thiazole ring and nitrogen, expected at a significantly downfield shift (around 165-170 ppm). The carbon atom attached to sulfur (C-7a) would also be in the downfield region.
The thiazole ring carbons (C-2', C-4', C-5') are also expected in the aromatic region. The C-2' carbon, being adjacent to both sulfur and nitrogen and bonded to the benzothiazole ring, would be the most downfield of the three. The methyl carbon (-CH₃) would appear at the highest field, typically in the range of 15-20 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (Benzothiazole) | ~165 - 170 |
| C-2' (Thiazole) | ~160 - 165 |
| C-4' (Thiazole) | ~150 - 155 |
| C-7a (Benzothiazole) | ~152 - 154 |
| C-3a (Benzothiazole) | ~134 - 136 |
| C-5 (Benzothiazole) | ~126 - 128 |
| C-6 (Benzothiazole) | ~125 - 127 |
| C-4 (Benzothiazole) | ~122 - 124 |
| C-7 (Benzothiazole) | ~121 - 123 |
| C-5' (Thiazole) | ~115 - 118 |
| -CH₃ (Thiazole) | ~15 - 20 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between adjacent protons on the benzothiazole ring: H-4 with H-5, H-5 with H-6, and H-6 with H-7. The absence of cross-peaks for the thiazole proton (H-5') and the methyl protons would confirm they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign each proton signal to a specific carbon signal. For instance, it would show a cross-peak between the methyl proton signal (~2.5-2.8 ppm) and the methyl carbon signal (~15-20 ppm), and between the H-5' proton and the C-5' carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments. Key expected correlations would include:
A cross-peak between the thiazole proton H-5' and the benzothiazole C-2, confirming the connection between the two heterocyclic rings.
Correlations from the methyl protons (-CH₃) to the thiazole ring carbons C-4' and C-5'.
Correlations from the benzothiazole proton H-4 to carbons C-5, C-7a, and C-3a, helping to confirm the assignments within the fused ring system.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | Medium-Weak |
| C=N Stretch (Thiazole & Benzothiazole) | 1610 - 1550 | Medium-Strong |
| C=C Aromatic Ring Stretch | 1580 - 1450 | Strong |
| C-H In-plane Bending | 1300 - 1000 | Medium |
| C-H Out-of-plane Bending | 900 - 750 | Strong |
| C-S Stretch | 750 - 650 | Weak-Medium |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes and the C-S bond vibrations. researchgate.net The symmetric stretching of the C=C bonds in the aromatic systems would produce intense Raman bands. This technique is particularly useful for analyzing the solid-state structure and identifying skeletal vibrations that may be weak or absent in the IR spectrum. researchgate.netresearchgate.net
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| C=C/C=N Ring Breathing | 1600 - 1400 | Strong |
| Ring Skeletal Vibrations | 1350 - 1000 | Medium-Strong |
| C-S Stretch | 750 - 650 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
No specific mass spectrometry data, including the molecular ion peak and detailed fragmentation pattern for this compound, was found in the reviewed literature. This information is crucial for confirming the molecular weight and understanding the compound's stability and decomposition pathways under ionization.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its solid-state conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing) remains undetermined.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties in Solution and Solid State
Detailed photophysical data, such as UV-Vis absorption maxima (λabs) and fluorescence emission maxima (λem) for this compound in either solution or the solid state, are not available in the surveyed scientific papers. These properties are fundamental to understanding the electronic transitions and potential applications in materials science and photonics.
A conclusive and scientifically accurate article on the advanced spectroscopic and structural elucidation of this compound cannot be generated until experimental data from dedicated research on this specific compound becomes available.
Theoretical and Computational Investigations of 2 4 Methyl 2 Thiazolyl Benzothiazole
Molecular Docking and Ligand-Target Interaction Modeling
Extensive searches of scientific literature and computational databases did not yield specific molecular docking or ligand-target interaction modeling studies for the compound 2-(4-methyl-2-thiazolyl)-Benzothiazole (B1148902). While the broader class of benzothiazole (B30560) derivatives has been the subject of numerous computational investigations to explore their interactions with various biological targets, research focusing explicitly on the binding modes and interaction patterns of this compound is not publicly available at this time.
Computational techniques such as molecular docking are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. These simulations provide valuable insights into the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Such studies are instrumental in understanding the potential biological activity of a compound.
However, in the absence of specific studies on this compound, it is not possible to provide detailed research findings, data tables on binding energies, or specific amino acid interactions for this particular compound. The scientific community has yet to publish research that would elucidate its specific ligand-target interactions through computational modeling.
Therefore, this section remains speculative pending future research that specifically investigates the molecular docking and interaction modeling of this compound with relevant biological macromolecules.
Biochemical and Biological Research Trajectories of 2 4 Methyl 2 Thiazolyl Benzothiazole Analogues Strictly in Vitro and in Vivo Animal Studies, Focusing on Mechanisms and Targets; No Human Clinical Data, Dosage, or Safety/adverse Effects
Investigation of Antimicrobial Activities
Benzothiazole (B30560) derivatives are a prominent class of heterocyclic compounds that have garnered significant interest for their broad-spectrum antimicrobial properties. nih.govresearchgate.netmedipol.edu.tr The inherent bioactivity of the benzothiazole nucleus, which features a fusion of benzene (B151609) and thiazole (B1198619) rings, makes it a privileged scaffold in the development of new antimicrobial agents. nih.govresearchgate.net
Derivatives of benzothiazole have demonstrated notable efficacy against a variety of both Gram-positive and Gram-negative bacteria. nih.govnih.govtbzmed.ac.ir For instance, certain novel 1β-methylcarbapenems incorporating a 4-substituted thiazol-2-ylthio moiety have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with MIC90 values of ≤4 μg/ml. nih.gov One particular compound, SM-232724, exhibited strong bactericidal activity against MRSA and was effective in treating systemic MRSA infections in cyclophosphamide-treated mice. nih.gov
Furthermore, some benzothiazole analogues have shown better antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov For example, isatin-clubbed benzothiazole derivatives displayed excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the efficacy of the standard drug ciprofloxacin (B1669076) in some cases. nih.gov Dichloropyrazole-based benzothiazole analogues have also been reported to have better inhibitory activity against both Gram-positive (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) compared to novobiocin. nih.gov
The following table summarizes the antibacterial activity of selected benzothiazole analogues:
The benzothiazole scaffold is also a key feature in compounds exhibiting significant antifungal properties against a range of pathogenic fungi. nih.goveurekaselect.comderpharmachemica.com The rising incidence of fungal infections, particularly in immunocompromised individuals, has spurred the search for novel antifungal agents, with benzothiazole derivatives emerging as a promising area of research. nih.goveurekaselect.com
Studies have shown that various derivatives incorporating the benzothiazole core display prominent activity against both non-resistant and resistant fungal microorganisms. researchgate.neteurekaselect.com For example, certain 2-substituted derivatives of 3-cyano-4,14-diimino-2-methylthio-10-nitropyrimido[2,3-b]pyrazolo[3,4-e]pyrimido[2,3-b] nih.govresearchgate.netbenzothiazole have shown a broad spectrum of antifungal activity, with notable effects against Penicillium sp. and A. niger. derpharmachemica.com Similarly, other benzothiazole derivatives have been evaluated for their activity against Candida species, which are a common cause of invasive fungal infections. medipol.edu.trresearchgate.net
The table below presents the antifungal activity of representative benzothiazole derivatives:
The antimicrobial action of benzothiazole derivatives is believed to be multifaceted, involving the inhibition of essential microbial enzymes. One of the proposed mechanisms is the inhibition of uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme crucial for bacterial cell wall biosynthesis. nih.gov Molecular docking studies have shown that certain thiazolidin-4-one derivatives of benzothiazole form stable complexes with the E. coli MurB enzyme, suggesting this as a potential target. nih.gov
Another proposed mechanism is the inhibition of peptide deformylase, an enzyme involved in bacterial protein synthesis. nih.gov Additionally, some benzothiazole analogues are thought to interfere with dihydroorotase and dihydropteroate (B1496061) synthase, enzymes essential for nucleotide and folate biosynthesis, respectively. nih.gov The coordination of benzothiazole ligands with metal ions, such as copper, can also enhance their biological activity, potentially through mechanisms that disrupt microbial cellular processes. mdpi.com
Evaluation of Antiproliferative and Anticancer Activities in Cell Culture Models
Benzothiazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects in a variety of cancer cell lines. bohrium.commdpi.comnih.gov The structural versatility of the benzothiazole scaffold allows for modifications that can enhance potency and selectivity against cancer cells. mdpi.com
Numerous studies have documented the cytotoxic effects of benzothiazole analogues against a panel of human cancer cell lines. For instance, novel benzothiazole-2-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities. nih.govresearchgate.net Some of these compounds, particularly those linked to pyridinyl-2-amine, exhibited potent inhibitory activities against human colon adenocarcinoma (SW480), human cervical cancer (HeLa), and human hepatocellular carcinoma (HepG2) cell lines. nih.gov
One particular compound, 7e, demonstrated exceptionally potent anticancer activity against several cell lines, with IC50 values of 1.2 nM for SKRB-3, 4.3 nM for SW620, and 48 nM for HepG2. bohrium.comnih.govresearchgate.net Other studies have shown that certain benzothiazole derivatives induce cytotoxicity in liver cancer cells (HepG2) and have been tested against various other cancer cell lines, including those of the breast (MCF-7), colon (DLD-1), and lung (A549). nih.govresearchgate.net
The cytotoxic activity of selected benzothiazole analogues is summarized in the following table:
A key mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. researchgate.netnih.govnih.gov Studies have shown that certain benzothiazole compounds can trigger apoptosis in cancer cells by disrupting the mitochondrial membrane potential and leading to cell cycle arrest, often in the sub-G1 or G2/M phase. nih.govnih.gov
For example, some benzothiazole derivatives have been found to induce apoptosis in breast cancer cells by increasing the accumulation of reactive oxygen species (ROS), which leads to cell death. nih.gov These compounds were also observed to decrease the protein levels of EGFR and downregulate the expression of genes involved in cell survival and proliferation pathways, such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov In liver cancer cells (HepG2), specific benzimidazole (B57391) and benzothiazole derivatives were shown to provoke cytotoxicity and induce apoptosis by increasing the activity of caspase-3, a key executioner of apoptosis. nih.gov Furthermore, some benzothiazole-triazole hybrids have been found to trigger cell cycle arrest in the G2/M phase and promote apoptosis by inhibiting the Bcl-2 protein in triple-negative breast cancer cells. nih.gov
Enzyme Inhibition (e.g., HDAC, Topoisomerase, Kinases) and Molecular Target Interaction
The benzothiazole scaffold is a key feature in the design of various enzyme inhibitors, with research focusing on its interaction with targets crucial for cell cycle regulation and survival. Both topoisomerases and histone deacetylases (HDACs) are considered significant therapeutic targets in oncology research due to their roles in DNA replication and epigenetic regulation, respectively. nih.gov Topoisomerase I inhibitors act by stabilizing the complex between the enzyme and DNA, which prevents the re-ligation of DNA strands and leads to lethal strand breaks. nih.gov Similarly, topoisomerase II inhibitors trap the enzyme-DNA cleavage complex. nih.gov HDACs are enzymes that modify the lysine (B10760008) residues on various proteins, including histones, thereby regulating gene expression. nih.gov The development of dual inhibitors that target both topoisomerases and HDACs simultaneously has been an area of interest, leveraging potential synergistic effects. nih.gov
In the realm of protein kinases, which are pivotal in cellular signaling pathways, thiazole derivatives have been investigated as potential inhibitors. For instance, certain 2-amino thiazole derivatives have been studied as inhibitors of Aurora kinases, which are essential for mitotic progression. acs.org Overexpression of Aurora kinases A and B is linked to the development of various cancers. acs.org Computational studies, including molecular docking, have been used to investigate the binding interactions between thiazole-based ligands and the active site of Aurora kinase A, identifying key interactions that could lead to potent inhibition. acs.org
Anti-inflammatory and Analgesic Research
Derivatives of benzothiazole have been the subject of extensive in vivo animal studies to evaluate their potential anti-inflammatory and analgesic properties. These studies often utilize established models, such as the carrageenan-induced rat paw edema assay for inflammation and hot plate tests for analgesia, to quantify the efficacy of these compounds. nih.govfrontiersin.org
In one study, twelve novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and assessed. nih.gov Molecular docking studies predicted strong binding interactions with cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Subsequent in vivo testing showed that several compounds significantly inhibited carrageenan-induced paw edema in rats. For example, compound 17c demonstrated 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. nih.gov Another potent compound, 17i , showed 64%, 73%, and 78% inhibition over the same time course. nih.gov In analgesic activity experiments, these compounds also showed significant effects. nih.gov
Another series of compounds, 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives, also exhibited substantial anti-inflammatory activity in the carrageenan-induced edema model. banglajol.info Several of these analogues produced inhibition percentages comparable to the standard drug, Diclofenac Sodium. For instance, compound 3a2 achieved an 81.91% inhibition of edema, while others like 3a4 and 3a8 also showed inhibition greater than 80%. banglajol.info
The mechanism of action for the anti-inflammatory and analgesic effects of these benzothiazole analogues is often attributed to the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. nih.govfrontiersin.orgrjpbr.com
Table 1: In Vivo Anti-inflammatory Activity of Benzothiazole Analogues
| Compound ID | Maximum Inhibition (%) | Time Point (hours) | Animal Model |
|---|---|---|---|
| 17c | 80% | 3 | Carrageenan-induced rat paw edema |
| 17i | 78% | 3 | Carrageenan-induced rat paw edema |
| 3a2 | 81.91% | Not Specified | Carrageenan-induced rat paw edema |
| 3a8 | 81.54% | Not Specified | Carrageenan-induced rat paw edema |
Data sourced from multiple studies. nih.govbanglajol.info
Antiviral Properties and Mechanism of Action
The benzothiazole nucleus is a versatile scaffold that has been incorporated into numerous compounds investigated for antiviral activity against a wide range of viruses. nih.govmdpi.com These derivatives have been shown to target various viral components and processes, including essential enzymes like polymerases and reverse transcriptases. nih.gov
Research into benzothiazole analogues has demonstrated activity against Hepatitis C virus (HCV). One derivative, 2-(4-nitroanilino)-6-methylbenzothiazole , was found to inhibit HCV RNA-dependent RNA polymerase (RdRp) in a dose-dependent manner, with an EC50 value of 8 ± 0.5 µM. nih.gov Kinetic studies suggested a non-competitive model of inhibition. nih.gov Other research has identified benzothiazole carboxamide derivatives as inhibitors of the HCV replicon. nih.gov
Benzothiazole derivatives have also been evaluated for activity against Herpes Simplex Virus 1 (HSV-1). Studies on pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives showed a 50–61% reduction in viral plaques, indicating potential anti-HSV effects. nih.gov Furthermore, research has explored benzothiazole derivatives as potential agents against Human Immunodeficiency Virus (HIV), where they are thought to function as non-nucleoside reverse transcriptase inhibitors (NNRIs). mdpi.comresearchgate.net The structural versatility of the benzothiazole ring allows for modifications that can enhance potency and target specificity. mdpi.com
Anthelmintic and Antiparasitic Research
Benzothiazole derivatives have been investigated as potential agents against various parasites, including protozoa and helminths. nih.govnih.gov One of the key mechanisms identified is the interference with essential parasite-specific biochemical pathways. drugbank.com
In the context of antimalarial research, molecules with a benzothiazole core have been identified as inhibitors of the N-myristoyltransferase (NMT) of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov In preliminary studies, several compounds containing this scaffold demonstrated IC50 values below 50 μM against the parasite's NMT and showed selectivity over the human equivalent enzyme. nih.govnih.gov When tested in vitro against cultured parasites, two of these compounds reduced parasitemia by over 80% at a concentration of 10 μM. nih.govnih.gov
Other studies have focused on the anthelmintic properties of benzothiazole derivatives against parasitic worms. nih.govresearchgate.net In mice experimentally infected with the nematode Nematospiroides dubius and the tapeworm Hymenolepis nana, certain isothiocyanato-benzothiazole derivatives showed significant activity. nih.gov Specifically, 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole demonstrated 100% taeniacidal activity at a 0.2% concentration in the diet and also showed good nematocidal activity in sheep. nih.gov The anthelmintic action of some benzothiazoles, such as tioxidazole, is believed to involve disrupting the parasite's ability to absorb and metabolize glucose. drugbank.com
Investigation of Enzyme Inhibition and Activation (e.g., N-Myristoyltransferase)
N-myristoyltransferase (NMT) has been identified as a promising molecular target for the development of novel therapeutic agents, particularly for parasitic diseases. nih.govresearchgate.net This enzyme catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of numerous proteins, a process crucial for their function and localization within the cell. nih.govmdpi.com
Research has successfully identified benzothiazole-based molecules as inhibitors of NMT. nih.govnih.gov In studies targeting the NMT of Plasmodium falciparum (PfNMT), a family of related molecules featuring a core benzothiazole scaffold was found to have IC50 values under 50 μM. nih.govnih.gov Importantly, these compounds demonstrated selectivity for the parasitic enzyme over human NMT1, which is a critical characteristic for potential drug candidates. nih.govnih.gov
The mechanism of inhibition can be complex. Studies suggest a model of "inhibitor trapping," where the inhibitor binds to the enzyme's active site, leading to a conformational change that closes the enzyme and tethers it in an inhibited state. mdpi.com In this trapped conformation, the dissociation of the inhibitor is severely hindered, which may explain the high potency of certain NMT inhibitors. mdpi.com
Table 2: Inhibition of P. falciparum N-Myristoyltransferase (PfNMT) by Benzothiazole Analogues
| Compound Class | IC50 Value (µM) | Selectivity |
|---|---|---|
| Benzothiazole Scaffold Derivatives | < 50 | Selective over human NMT1 |
Data sourced from preliminary inhibitor studies. nih.govnih.gov
Receptor Binding Studies and Ligand-Target Interaction
The interaction of benzothiazole analogues with various biological receptors has been explored to understand their mechanisms of action and therapeutic potential. These studies involve evaluating the binding affinity and functional activity of the compounds at specific receptor sites.
One area of investigation has been the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in regulating the expression of drug-metabolizing enzymes. core.ac.uk Studies on 2-(4-aminophenyl) benzothiazole derivatives, such as 5F 203 , have explored their ability to bind to and activate the AhR. core.ac.uk Competitive binding assays with rat hepatic AhR revealed that these compounds could bind to the receptor, with 5F 203 exhibiting a Ki value of 2.8 nM. core.ac.uk This binding leads to the induction of genes like CYP1A1, indicating that these benzothiazole derivatives can act as agonists at this receptor. core.ac.uk
In other research, benzothiazole derivatives were synthesized and evaluated for their affinity to the histamine (B1213489) H3-receptor using competitive binding assays on rat cortex synaptosomes. nih.gov While these newly synthesized compounds showed lower affinity than the reference antagonist thioperamide, the study provided insights into the structure-activity relationships governing H3-receptor binding. nih.gov Additionally, molecular docking simulations have been used to predict the binding modes of benzothiazole derivatives with other targets, such as the Cannabinoid CB1 receptor, highlighting potential interactions within the receptor's binding pocket. nih.gov
Advanced Materials and Chemo Sensing Applications of 2 4 Methyl 2 Thiazolyl Benzothiazole Derivatives
Development of Fluorescent Probes and Optical Materials
Derivatives of 2-(4-methyl-2-thiazolyl)-Benzothiazole (B1148902) form a significant class of heterocyclic compounds that are extensively utilized in the development of advanced fluorescent probes and optical materials. researchgate.net Their rigid, planar, and π-conjugated structures endow them with favorable photophysical properties, making them ideal candidates for various applications in sensing, imaging, and optoelectronics. mdpi.comrsc.org The core structure can be readily modified, allowing for the fine-tuning of its electronic and luminescent characteristics. mdpi.commdpi.com Mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE) are often exploited in the design of these functional molecules to achieve specific detection capabilities for a wide range of analytes, including metal ions, anions, and biologically relevant small molecules. researchgate.netnih.govnih.gov
Tunable Photophysical Properties for Sensing and Imaging
The photophysical properties of this compound derivatives can be precisely controlled through chemical modifications, a feature that is crucial for their application as sensors and imaging agents. mdpi.com For instance, the introduction of different functional groups, such as amino or cyano moieties, can significantly influence the excited-state intramolecular proton transfer (ESIPT) behavior, leading to large Stokes shifts. nih.gov A derivative featuring a cyano group, HPP4, was shown to exhibit a Stokes shift of 201 nm, a considerable increase compared to the 145 nm shift of its parent compound, HPP1. nih.gov This tunability allows for the development of probes that emit light across the visible spectrum, from blue to red, which is highly desirable for multicolor imaging and the fabrication of white-light emitting materials. rsc.org
These tailored photophysical responses are the basis for developing highly sensitive probes. For example, benzothiazole-based probes have been designed for detecting hydrazine (B178648) and hydrogen peroxide. nih.govnih.govrsc.org A probe for hydrogen peroxide, BT-BO, demonstrated a distinct "turn-on" fluorescent signal with a well-resolved emission peak at 604 nm. nih.gov Similarly, probes have been developed for biological analytes like esterase, where enzymatic activity triggers a remarkable change in fluorescence color, enabling the monitoring of endogenous enzyme levels in living cells. researchgate.net The ability to tune these properties allows researchers to create probes with high selectivity and sensitivity for specific targets. mdpi.com
Table 1: Photophysical Properties of Selected Benzothiazole (B30560) Derivatives
| Compound/Probe Name | Target Analyte | Key Photophysical Property | Finding |
| HPP4 | Hydrazine | Large Stokes Shift | Exhibits a Stokes shift of 201 nm, indicating potential for high-performance sensing. nih.gov |
| BT-BO | Hydrogen Peroxide (H₂O₂) | "Turn-on" Fluorescence | Shows a distinct emission peak at 604 nm upon detection. nih.gov |
| Esterase Probe | Esterase | Multicolor Fluorescence | Undergoes significant fluorescence color change upon hydrolysis by esterase in HeLa cells. researchgate.net |
Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
The unique luminescent properties of benzothiazole derivatives make them promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. research-nexus.netresearchgate.net Theoretical and experimental studies have confirmed that molecules incorporating the benzothiazole structure can serve as highly efficient emitters. researchgate.netresearchgate.net The performance of these materials in OLEDs is heavily influenced by their molecular geometry; non-planar configurations are often crucial for efficient device performance. research-nexus.net By combining benzothiazole with moieties like triphenylamine, researchers have developed materials that emit light in the bluish-white or red regions of the spectrum. research-nexus.net
Several benzothiazole-based compounds have been synthesized and successfully integrated into OLED devices. For example, a device using N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) as the emitter achieved a maximum brightness of 3760 cd/m² and an external quantum efficiency of 2.37% at 20 mA/cm², emitting deep-blue light with CIE coordinates of (0.16, 0.16). researchgate.net Another deep-blue OLED, based on a carbazole-π-imidazole derivative known as BCzB-PPI, demonstrated a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%, with CIE coordinates of (0.159, 0.080). nih.gov These findings underscore the potential of benzothiazole derivatives in creating high-performance, pure-color displays. mdpi.comnih.gov
Table 2: Performance of Selected Benzothiazole-Based OLEDs
| Emitter Compound | Max. Brightness (cd/m²) | Max. EQE (%) | CIE Coordinates | Emitted Color |
| BPPA | 3760 | 2.37 | (0.16, 0.16) | Deep-Blue |
| BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) | Deep-Blue |
Utilization as Chemosensors for Metal Ions and Anions
Benzothiazole derivatives have been extensively investigated as chemosensors for a variety of metal ions and anions due to the presence of nitrogen and sulfur atoms that can act as effective coordination sites. researchgate.net These compounds can be designed to exhibit high selectivity and sensitivity, enabling the detection of environmentally and biologically significant ions even at very low concentrations. mdpi.comresearchgate.net The sensing event is typically transduced into a measurable optical signal, such as a change in color (colorimetric) or fluorescence intensity (fluorometric), allowing for straightforward detection. nih.govspast.org
Selective and Sensitive Detection of Biologically and Environmentally Relevant Ions
Derivatives of this compound have demonstrated remarkable selectivity in detecting specific ions. For instance, a benzothiazole-quinoline based sensor, BTZ, was developed for the simultaneous colorimetric detection of Cu²⁺ and CN⁻ ions. nih.gov It showed high selectivity for these ions over other common cations and anions. nih.gov Another chemosensor, BTA-12, showed high sensitivity and selectivity for Zn²⁺ through a "turn-on" fluorescence response, with a detection limit as low as 7.5 x 10⁻⁷ mol L⁻¹. researchgate.net
The versatility of the benzothiazole scaffold allows for the development of sensors for a wide array of ions. Studies have reported probes for Fe³⁺, where two different sensors exhibited detection limits of 8.43 μM and 5.86 μM, respectively, through a fluorescence quenching mechanism. researchgate.net A functionalized thiazole (B1198619) derivative was designed for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺, with detection limits of 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺. nih.gov Furthermore, sensors have been created for anions like hypochlorite (B82951) (ClO⁻), with a fluorescent detection limit of 1.74 μM. nih.gov
Table 3: Detection Limits of Benzothiazole-Based Chemosensors for Various Ions
| Sensor Name | Target Ion | Detection Limit | Method |
| BTZ | Cu²⁺ | 1.153 x 10⁻⁷ M | Colorimetric/Fluorometric |
| BTZ | CN⁻ | 0.280 x 10⁻⁷ M | Colorimetric |
| BTA-12 | Zn²⁺ | 7.5 x 10⁻⁷ M | Fluorometric ("turn-on") |
| Sensor 1 | Fe³⁺ | 8.43 μM | Fluorometric (quenching) |
| Sensor 2 | Fe³⁺ | 5.86 μM | Fluorometric (quenching) |
| Compound 1 | Zn²⁺ | 0.25 ppm | Ratiometric/Colorimetric |
| Compound 1 | Ni²⁺ | 0.30 ppm | Colorimetric |
| Compound 1 | Cu²⁺ | 0.34 ppm | Colorimetric |
| BZD | ClO⁻ | 1.74 μM | Fluorometric |
Colorimetric and Fluorometric Sensing Mechanisms
The detection of ions by this compound derivatives relies on distinct colorimetric and fluorometric mechanisms that produce a visible change upon interaction with the target analyte. researchgate.net A common mechanism is the "turn-on" or "turn-off" of fluorescence. For example, a sensor for Zn²⁺ exhibited a significant fluorescence enhancement ("turn-on"), while sensors for Cu²⁺ and Ni²⁺ showed fluorescence quenching ("turn-off"). researchgate.netnih.gov
Colorimetric sensing involves a visible color change that can often be observed with the naked eye. The BTZ sensor, for instance, changes from pale yellow to orange in the presence of CN⁻ and to dark yellow with Cu²⁺. nih.gov This change is often attributed to processes like intramolecular charge transfer (ICT). nih.gov In the case of BTZ interacting with CN⁻, the addition of the anion caused a significant red shift in the absorption spectrum from 359 nm to 461 nm, which is indicative of an enhanced ICT process. nih.gov Similarly, fluorometric sensing can be ratiometric, where the ratio of fluorescence intensities at two different wavelengths changes upon binding to the analyte. This provides a more reliable and quantitative detection method. nih.gov The binding stoichiometry between the sensor and the ion, often found to be 1:1 or 1:2, is a critical factor in the sensing mechanism and can be determined using methods like Job's plot analysis. nih.govresearchgate.net
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen and sulfur atoms within the thiazole and benzothiazole rings make these compounds excellent ligands for coordination with metal ions. mdpi.com This property is fundamental not only to their function as chemosensors but also enables their use as building blocks in the construction of more complex supramolecular structures like Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are porous, crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. mdpi.com
Thiazolo[5,4-d]thiazole (TTZ), a related rigid and planar fused-ring system, and its derivatives are particularly effective ligands for creating functional MOFs. rsc.orgrsc.org These TTZ-based MOFs often exhibit exceptional fluorescence properties and multiple coordination sites, making them suitable for applications in sensing, catalysis, and bioimaging. rsc.orgrsc.org The incorporation of these ligands into MOFs can lead to materials with tunable porosity and functionality. For instance, a highly fluorescent cadmium-based MOF was synthesized using a 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole linker, which demonstrated good stability and strong luminescence, suggesting its potential for sensing applications. researchgate.net The development of MOFs using thiazole-based linkers is a promising strategy for creating advanced materials capable of addressing specific technological challenges, such as the selective detection of environmental pollutants. rsc.orgmdpi.com
Applications in Analytical Chemistry for Derivatization and Detection
The benzothiazole core, particularly when linked to a thiazole moiety, forms a versatile scaffold for the development of highly sensitive fluorescent probes and derivatizing agents in analytical chemistry. These compounds are engineered to interact specifically with target analytes, leading to a measurable change in their photophysical properties, such as fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of various chemical and biological species. The underlying mechanisms often involve processes like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT). researchgate.net
Derivatives of 2-(thiazolyl)-benzothiazole are particularly effective as fluorogenic substrates for enzyme detection. In one application, various 2-arylbenzothiazole derivatives were synthesized to act as substrates for enzymes like aminopeptidase, esterase, and phosphatase in bacteria. nih.gov Upon enzymatic hydrolysis, the highly fluorescent 2-aryl-6-hydroxybenzothiazole core is released, causing the bacterial colonies to become intensely fluorescent. This method allows for the rapid and specific detection of clinically important bacteria, such as Pseudomonas aeruginosa and Escherichia coli. nih.gov For example, a C8-esterase substrate resulted in strongly fluorescent colonies of Salmonella and Pseudomonas species, which are known to possess this enzyme activity. nih.gov
Another significant application lies in pre-column derivatization for chromatographic analysis, which enhances the detectability of analytes that lack a native chromophore or fluorophore. A notable example is the use of 2-(p-iodoacetylaminophenyl)benzothiazole (IPBT), a reagent designed to react with thiol-containing compounds. researchgate.net The reaction of IPBT with thiols like cysteine, glutathione (B108866), and N-acetylcysteine produces stable, highly fluorescent derivatives. These can then be separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity. This method has been successfully applied to determine the levels of glutathione and cysteine in human blood, with detection limits in the femtomole (fmol) range. researchgate.net
The structural features of this compound, with its conjugated π-system and heteroatoms, make it an excellent candidate for similar applications. The methyl group can be functionalized to introduce reactive sites for derivatization, while the heterocyclic system can be tailored to achieve specific analyte recognition and fluorescent signaling properties for detecting a wide array of analytes from metal ions to biological macromolecules. researchgate.net
Table 1: Examples of Benzothiazole Derivatives in Analytical Detection
| Derivative/Substrate | Analyte/Target Enzyme | Detection Method | Limit of Detection (LOD) / Key Finding |
|---|---|---|---|
| 2-(p-iodoacetylaminophenyl)benzothiazole (IPBT) | Thiols (Cysteine, Glutathione, etc.) | HPLC with Fluorescence Detection | 5.0–20.0 fmol researchgate.net |
| 2-arylbenzothiazole C8-esterase substrate | C8-esterase in bacteria | Fluorogenic agar (B569324) assay | Generated strongly fluorescent colonies of Salmonella and Pseudomonas species. nih.gov |
| 2-arylbenzothiazole phosphatase substrate | Phosphatase in bacteria | Fluorogenic agar assay | Produced intense blue fluorescence in most Gram-negative species and Staphylococcus aureus. nih.gov |
Development as Corrosion Inhibitors
Derivatives based on the 2-(thiazolyl)-benzothiazole framework have emerged as highly effective corrosion inhibitors for various metals and alloys, including steel and copper, in aggressive environments such as acidic solutions. semanticscholar.org Their efficacy stems from the presence of multiple heteroatoms (nitrogen and sulfur) and aromatic rings in their structure. These features act as active centers for adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Research has shown that benzothiazole derivatives function by adsorbing onto the metal surface through a process that often involves both physical (electrostatic) and chemical (chemisorption) interactions. bohrium.com The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, facilitate strong coordination with the vacant d-orbitals of metal atoms. This leads to the formation of a stable, organized inhibitor film on the surface. Electrochemical studies, such as potentiodynamic polarization, frequently classify these compounds as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comrsc.org
The inhibition efficiency (IE) of these compounds is dependent on their concentration, the corrosive environment, and their specific molecular structure. For instance, studies on N-(6-methylbenzo[d]thiazol-2-yl) acrylamide (B121943) derivatives, which are structurally very similar to this compound, demonstrated excellent performance in protecting carbon steel in 2 M HCl. At optimal concentrations, inhibition efficiencies reached as high as 93.1%. bohrium.com Similarly, 2-(2-pyridyl)benzothiazole derivatives have shown efficiencies exceeding 97% for mild steel in 1 M HCl. rsc.org The adsorption of these inhibitors typically follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. bohrium.comrsc.org
Theoretical studies using Density Functional Theory (DFT) have further elucidated the inhibition mechanism, correlating quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) with the inhibitor's performance. researchgate.net These calculations confirm that the benzothiazole ring and its substituents are the primary sites for interaction with the metal surface, underpinning their effectiveness as corrosion inhibitors.
Table 2: Performance of Selected Benzothiazole Derivatives as Corrosion Inhibitors
| Inhibitor Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Technique Used |
|---|---|---|---|---|
| 2-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl) acrylamide | Carbon Steel | 2 M HCl | 93.1% bohrium.com | Weight Loss, EIS, PDP |
| 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT) | Mild Steel | 1 M HCl | >97% rsc.org | Gravimetric, EIS, PDP |
| Thiazolyl Blue (MTT) | Copper | 3% NaCl | 95.7% mdpi.com | EIS, PDP |
| 2-mercaptobenzothiazole (2-MBT) | Galvanised Steel | NaCl Solution | 81% rsc.org | EIS, PDP |
PDP: Potentiodynamic Polarization; EIS: Electrochemical Impedance Spectroscopy
Mechanistic Insights and Structure Activity Relationship Sar Studies for 2 4 Methyl 2 Thiazolyl Benzothiazole Derivatives
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 2-(thiazolyl)-benzothiazole scaffolds is most commonly achieved through the condensation of 2-aminothiophenol (B119425) with a thiazole (B1198619) derivative bearing a suitable electrophilic functional group at the 2-position, such as an aldehyde, carboxylic acid, or acyl chloride. The prevailing mechanism for this reaction, particularly when starting from a thiazole-2-carboxaldehyde, is a multi-step process involving cyclocondensation and subsequent oxidation.
The reaction is typically initiated by the nucleophilic attack of the primary amino group of 2-aminothiophenol on the carbonyl carbon of 4-methylthiazole-2-carboxaldehyde. This step forms a transient hemiaminal intermediate. Following the initial addition, the hemiaminal undergoes dehydration to yield a Schiff base, also known as an imine intermediate.
Alternative synthetic strategies may involve the intramolecular cyclization of precursor molecules like N-(2-halophenyl)thioamides. These reactions can be promoted by a base and proceed without the need for a transition metal catalyst, offering a different mechanistic route to the benzothiazole (B30560) core. nih.gov Radical cyclization of thioformanilides has also been explored as a viable pathway. nih.gov Each synthetic route possesses a distinct mechanistic profile, offering chemists various options to access this privileged heterocyclic scaffold.
Understanding Molecular Interactions with Biological Targets through SAR
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For 2-(4-methyl-2-thiazolyl)-benzothiazole (B1148902) derivatives, SAR studies elucidate the roles of specific substituents and structural features in their interaction with biological targets.
The biological activity of benzothiazole derivatives can be significantly modulated by the introduction of various substituents, which alter the molecule's electronic and steric properties. These changes can affect target binding affinity, selectivity, and pharmacokinetic properties.
Electronic Effects: The nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role. For instance, in a series of benzo[d]thiazole-hydrazones, it was observed that the presence of EDGs such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on an attached phenyl ring tended to increase antibacterial activity. nih.gov Conversely, EWGs like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) groups were found to enhance antifungal activity. nih.gov This suggests that antibacterial and antifungal activities may involve different binding modes or targets, where varying electron densities on the benzothiazole scaffold are favorable. For example, the introduction of a fluorine atom can increase lipophilicity and binding affinity, potentially leading to enhanced anticancer activity. frontiersin.orgnih.gov
Steric Properties: The size and spatial arrangement of substituents also have a profound impact on biological activity. Bulky substituents can introduce steric hindrance, which may either prevent the molecule from fitting into a target's binding site, thus reducing activity, or conversely, improve selectivity by disfavoring binding to off-targets. In some cases, increasing the steric volume of a substituent has been shown to decrease the yield of synthetic reactions and can also negatively impact biological potency. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models have further confirmed that parameters related to molecular shape and hydrophobicity are critical determinants of the biological activity of benzothiazole derivatives. researchgate.netresearchgate.net
The following table summarizes the general effects of different substituent groups on the antimicrobial activity of benzothiazole derivatives based on published findings.
| Substituent Group | Electronic Effect | Observed Impact on Biological Activity | Reference Example |
|---|---|---|---|
| -OH, -OCH3 | Electron-Donating | Increased antibacterial activity | Benzo[d]thiazole-hydrazones nih.gov |
| -Cl, -NO2, -F, -Br | Electron-Withdrawing | Increased antifungal activity | Benzo[d]thiazole-hydrazones nih.gov |
| -F | Electron-Withdrawing / Lipophilic | Can enhance anticancer activity and metabolic stability | General benzothiazole derivatives frontiersin.orgnih.gov |
| Bulky Alkyl Groups | Steric Hindrance | Can decrease activity depending on the target's binding site topology | General synthetic and activity studies researchgate.net |
Both the benzothiazole and thiazole rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in potent, biologically active compounds. dntb.gov.ua Their inherent structural and electronic features are key to their efficacy.
Photophysical Mechanisms and Excited State Intramolecular Proton Transfer (ESIPT)
The photophysical properties of benzothiazole derivatives are of significant interest due to their applications in fluorescent probes and materials science. nih.govbiointerfaceresearch.com These properties are dictated by the molecule's electronic structure and the processes that occur following the absorption of light.
While many 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives are known for their characteristic Excited State Intramolecular Proton Transfer (ESIPT) mechanism, this specific phenomenon is not a primary photophysical pathway for this compound. nih.govnih.govnih.gov The classic ESIPT process requires an intramolecular hydrogen bond between a proton-donating group (like a hydroxyl group) and a proton-accepting atom on the benzothiazole core. In the excited state, this proton is transferred, leading to a keto-tautomer with a significantly red-shifted fluorescence emission. mdpi.com
Since this compound lacks the requisite acidic proton donor group directly participating in an intramolecular hydrogen bond with the benzothiazole nitrogen, it does not exhibit this classic ESIPT behavior. Instead, its photophysical properties are governed by other electronic transitions. Upon excitation with UV light, the molecule is promoted to an excited state, and its fluorescence emission typically corresponds to the π* → π or π* → n transitions of the conjugated π-system. nih.gov The fluorescence properties, including emission wavelength and quantum yield, are influenced by the extent of conjugation in the molecule and the nature of the solvent. Studies on structurally related 2-arylbenzothiazoles have shown that they typically exhibit fluorescence in the blue region of the spectrum (approximately 380 to 450 nm). nih.govbiointerfaceresearch.com The photostability of the benzothiazole core is another important characteristic, making it a useful component in various material applications.
Ligand-Receptor Binding Kinetics and Thermodynamics (Theoretical Aspects)
Computational chemistry provides powerful tools for understanding the interactions between a ligand, such as a this compound derivative, and its biological receptor at a molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations offer theoretical insights into the binding kinetics and thermodynamics that govern these interactions.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. wjarr.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity. The results of docking studies can reveal key information, including:
Binding Mode: The specific three-dimensional arrangement of the ligand within the active site.
Binding Affinity: A calculated score (often expressed in kcal/mol) that estimates the strength of the ligand-receptor interaction. Lower binding energy scores typically indicate a more favorable interaction. frontiersin.org
Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, π-π stacking, or electrostatic forces. nih.govbiointerfaceresearch.com
For benzothiazole derivatives, docking studies have shown that the benzothiazole ring often engages in hydrophobic and π-π stacking interactions, while the heteroatoms can form hydrogen bonds. nih.govbiointerfaceresearch.com
Future Research Directions and Emerging Opportunities for 2 4 Methyl 2 Thiazolyl Benzothiazole
Exploration of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on the development of more efficient and environmentally friendly methods for synthesizing 2-(4-methyl-2-thiazolyl)-benzothiazole (B1148902) and its derivatives. While traditional multi-step reactions have been employed, there is a growing emphasis on one-pot, atom-economy processes that align with the principles of green chemistry. mdpi.comekb.eg These approaches aim to minimize waste, reduce the use of hazardous reagents, and simplify purification processes.
Key areas for exploration include:
Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for the formation of the benzothiazole (B30560) ring system. researchgate.net
Catalyst development: The use of novel catalysts, such as cetyltrimethyl ammonium (B1175870) bromide (CTAB) in water or copper sulfate, can facilitate eco-friendly synthesis. orgchemres.orgresearchgate.net
Deep eutectic solvents (DESs): These biodegradable and low-toxicity solvents present a greener alternative to traditional organic solvents. mdpi.com
| Synthesis Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased efficiency, higher yields. |
| Novel Catalysis | Use of eco-friendly catalysts like CTAB or CuSO4. | Reduced environmental impact, milder reaction conditions. |
| Deep Eutectic Solvents | Biodegradable and low-toxicity solvent systems. | Greener reaction media, potential for improved product purity. |
Design and Synthesis of Advanced Analogues with Tunable Properties for Specific Applications
A significant area of future research involves the rational design and synthesis of advanced analogues of this compound. By strategically modifying the core structure, researchers can fine-tune the compound's physicochemical and biological properties for specific applications, particularly in the realm of anticancer and anti-inflammatory agents. researchgate.netnih.gov The introduction of various substituents on the benzothiazole and thiazole (B1198619) rings can modulate activity and selectivity. nih.govmdpi.com
For instance, the incorporation of different aryl groups or heterocyclic moieties at the 2-position of the benzothiazole ring has been shown to influence anticancer potency. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies will be crucial in guiding the design of new derivatives with enhanced efficacy and reduced off-target effects. researchgate.net
Integration into Hybrid Materials and Nanocomposites
The integration of this compound derivatives into hybrid materials and nanocomposites represents a promising avenue for creating novel materials with tailored functionalities. The extended π-delocalized system within the benzothiazole structure makes it an attractive candidate for applications in optoelectronics and materials science. rsc.orgmdpi.com
Future research may explore the incorporation of these compounds into:
Mesoporous silica (B1680970) frameworks: This can lead to the development of materials with unique photophysical properties, such as dual emission, due to conformational restrictions within the silica channels. nih.gov
Polymer composites: The addition of benzothiazole derivatives can enhance the thermal stability and mechanical properties of polymers.
Organic light-emitting diodes (OLEDs): The fluorescent properties of some benzothiazole derivatives suggest their potential use as emitters in OLED devices.
Development of Multi-functional Probes and Sensors with Enhanced Selectivity
Benzothiazole-based compounds have demonstrated considerable potential as fluorescent probes and chemosensors for the detection of various analytes, including metal ions and biologically important molecules. rsc.orgnih.gov Future efforts will likely focus on the development of multi-functional probes with enhanced selectivity and sensitivity. nih.gov
The design of such sensors often involves combining the benzothiazole moiety with a specific recognition unit. nih.gov The inherent fluorescence of many benzothiazole derivatives can be modulated upon binding to a target analyte, leading to a detectable signal. researchgate.netresearchgate.net Researchers are working to create probes that can operate in complex biological media and provide real-time monitoring of cellular processes. rsc.orgnih.gov
| Sensor Type | Target Analyte | Detection Principle |
| Fluorescent Probe | Metal Ions (e.g., Zn2+, Cd2+) | Chelation-enhanced fluorescence (CHEF). rsc.org |
| Colorimetric Sensor | Anions (e.g., CN-) | Intramolecular charge transfer (ICT) transition. nih.gov |
| Gel-Based Sensor | Volatile Amines | Visual color change for food spoilage detection. researchgate.net |
Advanced Predictive Modeling for New Applications and Biological Activities
The use of advanced predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be instrumental in accelerating the discovery of new applications and biological activities for this compound derivatives. nih.govmdpi.com These computational approaches can help to identify key structural features that correlate with specific biological activities, thereby guiding the design of more potent and selective compounds. mdpi.com
QSAR models can be developed to predict a range of properties, including:
Anticancer activity nih.gov
Antimicrobial and antifungal properties mdpi.com
Anti-inflammatory effects mdpi.com
Molecular docking studies can provide insights into the binding interactions of benzothiazole derivatives with biological targets, such as enzymes and receptors, which is crucial for understanding their mechanism of action and for the rational design of new drugs. nih.govresearchgate.net
Expanding the Scope of Biological and Material Applications
While significant research has focused on the anticancer and antimicrobial properties of benzothiazole derivatives, there is a vast, underexplored landscape of other potential biological and material applications. ijbpas.compcbiochemres.comnih.gov The privileged benzothiazole scaffold is known to exhibit a wide spectrum of pharmacological activities, including antidiabetic, anticonvulsant, and antiviral effects. researchgate.netnih.gov
Future research will likely expand into these areas, as well as explore novel material applications such as:
Dyes and pigments: The chromophoric nature of the benzothiazole ring system makes it suitable for use in dyes. ijbpas.com
Amyloid imaging agents: Certain 2-aryl-benzothiazoles have been investigated for their potential as radioactive agents for imaging amyloid plaques in the brain, which are associated with Alzheimer's disease. rsc.org
Corrosion inhibitors: The ability of benzothiazole derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors.
Collaborative and Interdisciplinary Research Approaches
The full potential of this compound and its analogues will be best realized through collaborative and interdisciplinary research approaches. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields, including:
Synthetic Organic Chemistry: For the design and synthesis of novel derivatives.
Medicinal Chemistry and Pharmacology: To evaluate biological activities and mechanisms of action.
Computational Chemistry: For predictive modeling and simulation studies.
Materials Science and Engineering: To develop new materials with advanced functionalities.
Biochemistry and Molecular Biology: To elucidate the cellular and molecular targets of these compounds.
By fostering collaboration between these disciplines, researchers can accelerate the translation of fundamental discoveries into practical applications in medicine, technology, and beyond.
Q & A
Q. What are the common synthetic routes for 2-(4-methyl-2-thiazolyl)-benzothiazole derivatives?
- Methodological Answer : The most widely used synthetic approach involves the condensation of 2-aminothiophenol with aldehydes or nitriles under oxidizing conditions. For example, sodium hydrosulfite (Na₂S₂O₄) in aqueous ethanol is employed as an oxidizing agent to facilitate the cyclization of intermediates . Alternative methods include Suzuki cross-coupling reactions, where 2-(4-bromophenyl)benzothiazole reacts with phenylboronic acid derivatives to introduce aryl substituents . Multi-step syntheses may involve intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride, which are functionalized via bromination or thiocyanate-mediated cyclization .
Q. What analytical techniques are used to characterize benzothiazole derivatives?
- Methodological Answer : Characterization typically employs a combination of:
- Elemental analysis (C.H.N.) to confirm molecular composition .
- UV-Vis spectroscopy to study electronic transitions, particularly for fluorescent derivatives (e.g., excitation at 330 nm in methanol) .
- NMR spectroscopy (¹H/¹³C) to resolve substituent positioning and confirm regioselectivity .
- Mass spectrometry for molecular weight validation .
Advanced Research Questions
Q. How can Suzuki cross-coupling reactions be optimized to synthesize fluorescent benzothiazole derivatives?
- Methodological Answer : Optimization involves:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in methanol/water mixtures improve coupling efficiency .
- Substituent tuning : Electron-withdrawing groups (e.g., nitro or fluoro) on boronic acids enhance fluorescence quantum yields .
- Concentration control : Fluorescence intensity is concentration-dependent; measurements at 10⁻⁴–10⁻⁵ M minimize self-quenching .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzothiazole derivatives' antiproliferative effects?
- Methodological Answer :
- Functional group variation : Modifying the 2-position with chloroacetamide or styryl groups enhances mitochondrial apoptosis induction (e.g., YLT322 in hepatocellular carcinoma) .
- Biological assays :
- MTT assays to quantify cytotoxicity (e.g., IC₅₀ values for PANC-1 pancreatic cancer cells) .
- Enzymatic profiling : Measuring SOD/GPx inhibition and total antioxidant capacity (TAC) to correlate redox modulation with antiproliferative activity .
- Computational modeling : Docking studies predict interactions with apoptotic proteins (e.g., Bcl-2 family) .
Q. How do modifications at the 2-position of benzothiazole influence fluorescence properties and pH/metal sensing?
- Methodological Answer :
- Electron-donating substituents (e.g., hydroxyl or methoxy groups) increase fluorescence intensity and enable pH sensing via deprotonation at pH 7–8 .
- Metal coordination : Fluorophenol moieties in 2-(3,5,6-trifluoro-2-hydroxyphenyl) derivatives selectively bind Mg²⁺ or Zn²⁺, causing fluorescence enhancement .
Key Challenges and Contradictions
- Synthetic Complexity : Multi-step syntheses (e.g., disubstituted derivatives) require rigorous optimization of intermediates, such as 4-amino-3-mercaptobenzoic acid hydrochloride, which may degrade under acidic conditions .
- Fluorescence Quenching : High concentrations (>10⁻⁴ M) of benzothiazoles reduce emission intensity due to aggregation, necessitating dilution for accurate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
